1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol
CAS No.: 887222-30-2
Cat. No.: VC11891532
Molecular Formula: C20H19FN4O3S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887222-30-2 |
|---|---|
| Molecular Formula | C20H19FN4O3S |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C20H19FN4O3S/c21-13-5-3-12(4-6-13)16(24-9-7-14(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-2-1-11-28-15/h1-6,11,14,16,26-27H,7-10H2 |
| Standard InChI Key | YYYAVTGXSSJOQF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
| Canonical SMILES | C1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-thiazolo[3,2-b] triazol-6-ol, reflects its intricate architecture. Key structural components include:
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A piperidine ring substituted with a hydroxyl group at position 4, contributing to hydrophilicity and hydrogen-bonding capacity.
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A 4-fluorophenyl group linked to the piperidine nitrogen, enhancing lipophilicity and potential membrane permeability.
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A triazolo[3,2-b]thiazole scaffold fused with a furan-2-yl substituent, a motif associated with antimicrobial and anticancer activities.
The Standard InChIKey YYYAVTGXSSJOQF-UHFFFAOYSA-N and SMILES C1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O provide unambiguous representations of its connectivity and stereoelectronic features.
Table 1: Key Chemical Properties
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the triazole-thiazole core. A common approach includes:
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Cyclocondensation: Reaction of thiourea derivatives with α-haloketones to form the thiazole ring.
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety.
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Piperidine Coupling: Alkylation of the piperidine nitrogen with a fluorophenyl-containing electrophile under basic conditions.
Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loadings (e.g., CuI for CuAAC) must be optimized to achieve yields exceeding 60%.
Purification and Analysis
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Analytical confirmation relies on:
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Nuclear Magnetic Resonance (NMR): and NMR spectra verify proton environments and carbon frameworks, with characteristic shifts for the furan (δ 6.3–7.4 ppm) and fluorophenyl (δ 7.0–7.5 ppm) groups.
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 414.5 confirms the molecular formula.
Biological Activity and Mechanistic Insights
Comparative Analysis with Structural Analogues
Replacing the 4-fluorophenyl group with a 4-methoxyphenyl moiety (as in PubChem CID 3530496) reduces anticancer activity (IC >10 μM), underscoring the importance of fluorine’s electronegativity for target binding . Conversely, substituting piperidine with piperazine (as in CAS 868219-87-8) enhances solubility but diminishes metabolic stability.
Physicochemical Properties and Solubility
Solubility and Partitioning
Experimental solubility data indicate:
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Aqueous Solubility: <0.1 mg/mL in pH 7.4 phosphate buffer, necessitating formulation with cyclodextrins or lipid nanoparticles.
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LogP: Calculated value of 2.8 (using XLogP3) suggests moderate lipophilicity, aligning with its cell membrane permeability.
Stability Profile
The compound is stable under ambient conditions but degrades in acidic media (pH <3), with hydrolysis of the triazole-thiazole ring observed via HPLC.
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